

Introduction: The Cornerstone of Cysteine-Containing Peptide Synthesis

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Compound of Interest

Compound Name: *N-Fmoc-S-trityl-L-cysteine*

CAS No.: 103213-32-7; 167015-11-4

Cat. No.: B2686846

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N- α -(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, commonly abbreviated as Fmoc-Cys(Trt)-OH, stands as a pivotal building block in modern medicinal chemistry and drug development. Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), is attributable to the strategic deployment of two orthogonal protecting groups: the base-labile Fmoc group for temporary N-terminal protection and the acid-labile trityl group for robust side-chain thiol protection. This dual-protection scheme grants researchers precise control over peptide chain elongation and subsequent disulfide bond formation, which is critical for the structural integrity and biological function of many therapeutic peptides and proteins.^{[1][2][3]}

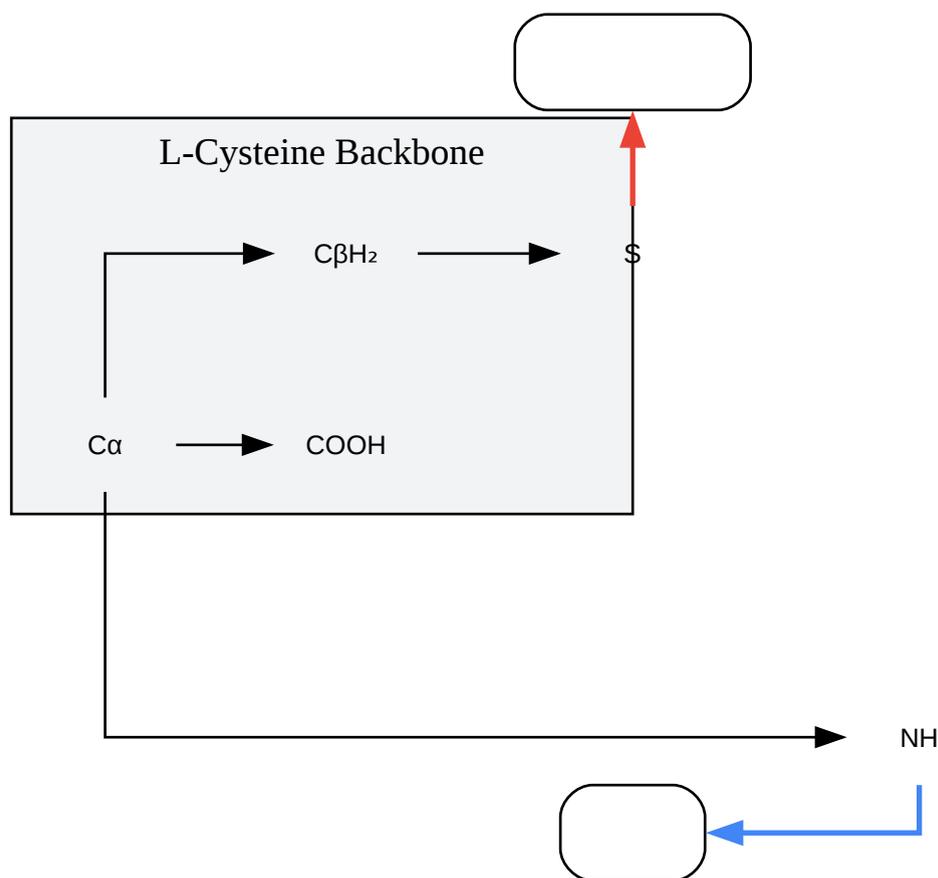
This guide offers a comprehensive examination of the core physicochemical properties of Fmoc-Cys(Trt)-OH, delving into its analytical characterization, reactivity, and field-proven applications. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for the effective utilization of this essential amino acid derivative.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is fundamental to its application.

- Chemical Name: (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid^[4]

- Synonyms: Fmoc-L-Cys(Trt)-OH, N-Fmoc-S-triphenylmethyl-L-cysteine, N α -Fmoc-S-trityl-L-cysteine[5][6][7]
- CAS Number: 103213-32-7[2][5][8]
- Molecular Formula: C₃₇H₃₁NO₄S[2][5]
- Molecular Weight: 585.71 g/mol [5][9]



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Caption: Chemical structure of **N-Fmoc-S-trityl-L-cysteine**.

Core Physicochemical Properties

The physical and chemical characteristics of Fmoc-Cys(Trt)-OH dictate its handling, storage, and reactivity. The data presented below is a synthesis of information from various chemical suppliers and databases.

Property	Value	Source(s)
Appearance	White to pale cream or almost white powder	[2][5][10]
Melting Point	170-173 °C (lit.)[5][9][11]; ranges up to 174.0-182.0°C reported	
Molecular Weight	585.71 g/mol	[5][9]
Solubility	Insoluble in water. Soluble in most organic solvents such as Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl Acetate, DMSO, and Acetone.	[5][11]
Optical Rotation	+15° to +19° (c=1 in THF)[10]; +16° (c=1, THF)[12][11]; +20° ±2° (c=1 in DMF)[2]	
Density	~1.27 - 1.3 g/cm ³	[5][12]
Storage Conditions	Store refrigerated at 2-8°C, desiccated, and protected from light.[5][8] Some suppliers recommend storage at -20°C. [9]	
pKa	3.70 ± 0.10 (Predicted)	[5][11]

Analytical Characterization: A Self-Validating Framework

Ensuring the purity and identity of Fmoc-Cys(Trt)-OH is paramount for successful synthesis. A multi-pronged analytical approach provides a self-validating system.

- **High-Performance Liquid Chromatography (HPLC):** This is the gold standard for assessing purity. A typical analysis will report purity levels of $\geq 94-99\%$.^{[1][2][7][9]} The presence of impurities such as the free amino acid or dipeptide formations should be minimal (e.g., $\leq 0.2\%$).^[9]
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The expected mass for the protonated molecule $[M+H]^+$ is approximately 586.7 g/mol. Isotope patterns for carbon and sulfur should be consistent with the molecular formula. Online spectral databases confirm the availability of ESI-MS/MS data for this compound.^[13]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While specific spectral data is not readily available in the search results, ^1H and ^{13}C NMR are definitive methods for structural confirmation. The ^1H NMR spectrum would be characterized by a complex aromatic region (due to the fluorenyl and trityl groups), specific signals for the cysteine backbone protons ($\alpha\text{-CH}$, $\beta\text{-CH}_2$), and the fluorenyl CH and CH_2 protons.
- **Acidimetric Titration:** This method confirms the presence of the carboxylic acid group and is used to determine the assay percentage, which should typically be $\geq 98\%$.^[9]

Reactivity, Stability, and Deprotection Strategies

The utility of Fmoc-Cys(Trt)-OH is defined by the orthogonal nature of its protecting groups. Understanding their specific cleavage conditions is essential for strategic peptide synthesis.

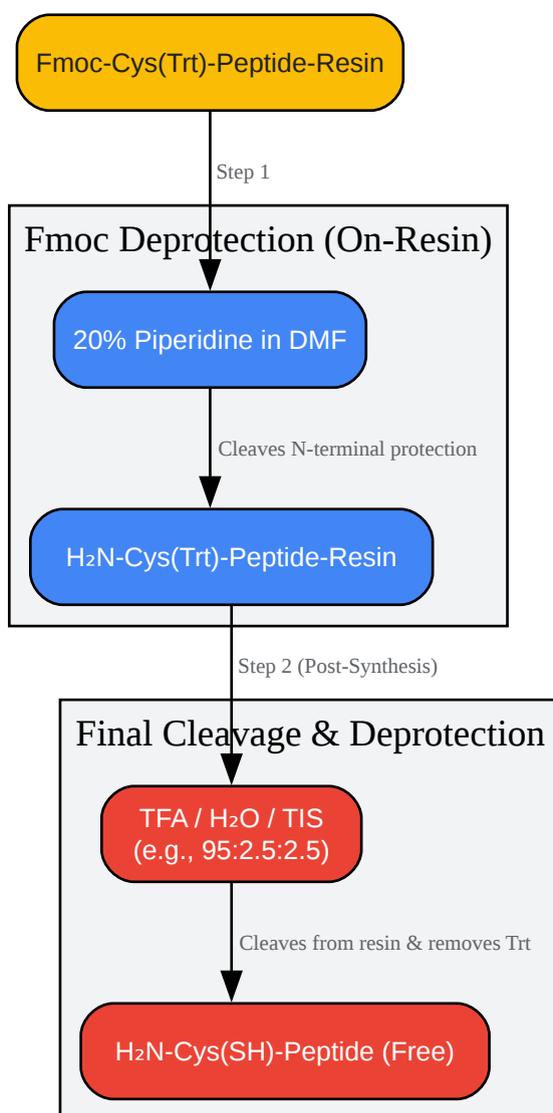
Storage and Stability

The compound is stable when stored under recommended refrigerated and dry conditions.^{[5][8]} It should be kept away from oxidizing agents.^[4] The trityl group provides excellent stability to the nucleophilic thiol side-chain, preventing premature oxidation to cystine during handling and synthesis.^[1]

Deprotection Chemistry: A Tale of Two Labile Groups

The core principle of Fmoc-based SPPS relies on the selective removal of the N-terminal Fmoc group while all side-chain protecting groups, like S-trityl, remain intact.^[14]

- Fmoc Group Removal (Base-Labile):
 - Mechanism: The Fmoc group is cleaved under mild basic conditions via an E1cB elimination mechanism.[15]
 - Reagent: A solution of 20% piperidine in a polar aprotic solvent like DMF or NMP is the standard reagent.[15][16][17] This secondary amine acts as both the base to initiate the reaction and a nucleophile to trap the reactive dibenzofulvene byproduct, preventing side reactions.[17]
 - Kinetics: The reaction is rapid, often completing within minutes at room temperature.[16][18]
- Trityl Group Removal (Acid-Labile):
 - Mechanism: The S-trityl bond is cleaved under strong acidic conditions. This reaction is reversible due to the high stability of the resulting trityl cation and the nucleophilicity of the free thiol.[3][19]
 - Reagent: Trifluoroacetic acid (TFA) is the standard cleavage reagent.[3][6][20]
 - The Critical Role of Scavengers: To drive the deprotection to completion and prevent re-attachment of the trityl cation, a scavenger is essential.[19] Triisopropylsilane (TIS) is highly effective as it irreversibly quenches the trityl cation to form triphenylmethane.[3][19] Water is also included to aid in cleavage. A standard cleavage "cocktail" is 95% TFA / 2.5% Water / 2.5% TIS.[3][21] For peptides with multiple Cys(Trt) residues, the addition of ethanedithiol (EDT) can help maintain the reduced state of the thiol.[3]



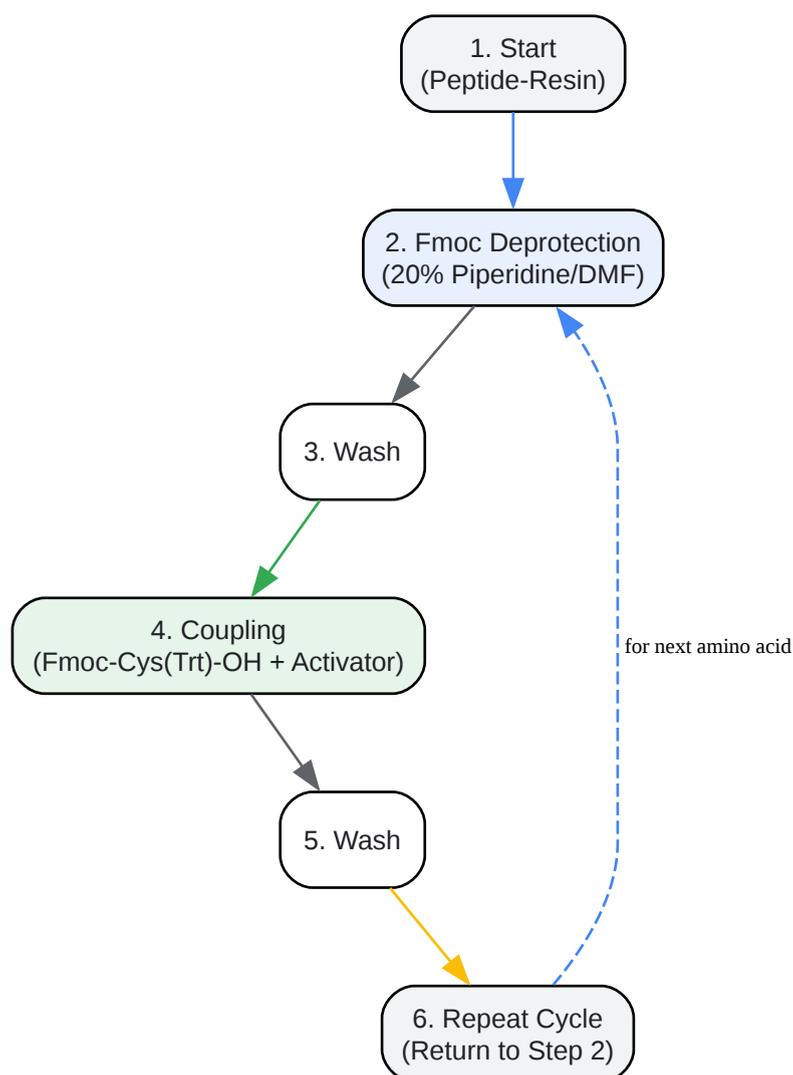
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Caption: Orthogonal deprotection strategy for Fmoc-Cys(Trt)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(Trt)-OH is the derivative of choice for incorporating cysteine into peptides via Fmoc-SPPS.^{[9][11]} Its utility stems from the robust protection of the thiol group, which prevents unwanted side reactions like oxidation or alkylation during the iterative cycles of deprotection and coupling.

The incorporation of Cys(Trt) is crucial for the synthesis of peptides that require disulfide bonds for their tertiary structure and biological activity.[2] After the full peptide sequence is assembled, the final acid cleavage step removes the trityl group, yielding a peptide with a free thiol, ready for controlled oxidation to form the desired disulfide bridge(s).[3][6]



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Sources

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